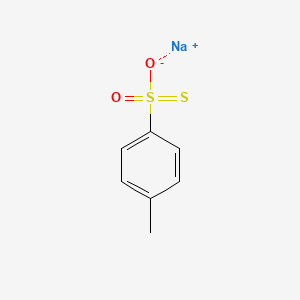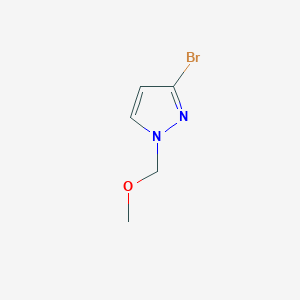
Benzenesulfonothioic acid, 4-methyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonothioic acid, 4-methyl-, sodium salt is a chemical compound with the molecular formula C7H7NaO2S2. It is also known as sodium p-toluenethiosulfonate. This compound is characterized by the presence of a sulfonothioic acid group attached to a benzene ring with a methyl group at the para position. It is commonly used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonothioic acid, 4-methyl-, sodium salt can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium sulfide. The reaction typically involves the following steps:
- Dissolve sodium sulfide in water and add toluene.
- Gradually add p-toluenesulfonyl chloride to the mixture while maintaining the temperature between 30-40°C.
- After the addition is complete, maintain the temperature at 50-55°C for 2 hours.
- Increase the temperature to 70°C and maintain for 1 hour.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonothioic acid, 4-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The sulfonothioic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzenesulfonothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonothioic acid, 4-methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzenesulfonothioic acid, 4-methyl-, sodium salt involves its interaction with various molecular targets. The sulfonothioic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonothioic acid, sodium salt: Similar structure but without the methyl group.
Benzenesulfonic acid, sodium salt: Lacks the thio group.
Toluene-4-sulfonic acid, sodium salt: Similar structure but lacks the thio group.
Uniqueness
Benzenesulfonothioic acid, 4-methyl-, sodium salt is unique due to the presence of both the sulfonothioic acid group and the methyl group at the para position. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
3753-27-3 |
|---|---|
Molekularformel |
C7H7NaO2S2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
sodium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
HRILWXJIWQHJMT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)







![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)

![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)
